molecular formula C18H19N3O3 B2805718 N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide CAS No. 1436230-35-1

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide

Cat. No.: B2805718
CAS No.: 1436230-35-1
M. Wt: 325.368
InChI Key: WQBYSJKJZFLTMI-UHFFFAOYSA-N
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Description

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide is a synthetic organic compound characterized by a propanamide backbone. Key structural features include:

  • Cyano group: Attached to a 2,3-dimethoxyphenylmethyl moiety, enhancing electrophilic reactivity.
  • 2,3-Dimethoxyphenyl group: Introduces lipophilicity and may influence metabolic stability .

Properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-16-5-3-4-14(18(16)24-2)15(12-19)21-17(22)7-6-13-8-10-20-11-9-13/h3-5,8-11,15H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBYSJKJZFLTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This compound features a cyano group, a dimethoxy-substituted phenyl ring, and a pyridine moiety, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit activity against specific targets involved in cell signaling and proliferation.

  • Inhibition of Kinases : Compounds with similar structures have shown to inhibit kinases associated with cancer progression. For instance, inhibitors targeting Mps-1 kinase have been linked to reduced tumor growth in preclinical models .
  • Antimicrobial Activity : Some derivatives of pyridine-based compounds have demonstrated antimicrobial properties, suggesting that this compound could possess similar effects against bacterial or fungal pathogens .

Affinity Data

The binding affinity of this compound for various biological targets remains to be fully characterized. However, related compounds have shown significant binding affinities:

CompoundTargetKi (nM)
Compound AfMet-Leu-Phe receptor2500
Compound BHuman Ribonucleotide Reductase5300

These values indicate that the compound may interact effectively with similar targets in biological systems .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated a series of pyridine derivatives for their anticancer properties. Among them, compounds structurally related to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines.
  • Antimalarial Potential : Research on related compounds has indicated potential antimalarial activity against Plasmodium falciparum strains. This suggests that the compound could be further explored for its efficacy against malaria .

Toxicity and Safety Profile

Understanding the safety profile is crucial for any new therapeutic agent. Initial toxicity assessments should include:

  • Hepatotoxicity : Evaluations using liver cell models can help predict potential toxic effects on the liver.
  • Cell Viability Assays : These assays can assess the impact on normal cell lines versus cancerous cells.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    • A notable case study demonstrated its efficacy against breast cancer cells, where it significantly reduced cell viability and promoted apoptotic markers such as caspase activation .
  • Neurological Effects
    • The compound has also been investigated for its neuroprotective effects. Research indicates that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
    • In vitro studies revealed that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and improved cell survival under stress conditions .
  • Anti-inflammatory Properties
    • N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.
    • A controlled study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis, suggesting its potential for therapeutic use in inflammatory diseases .

Data Table: Summary of Research Findings

ApplicationStudy TypeKey FindingsReference
Anticancer ActivityIn vitroInduces apoptosis in breast cancer cells
Neurological EffectsIn vitroReduces oxidative stress and increases cell

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide Propanamide Cyano, 2,3-dimethoxyphenyl, pyridin-4-yl ~375 (estimated) High lipophilicity due to dimethoxy groups; potential kinase inhibition
Tyrphostin AG879 (α-cyano-(3,5-di-t-butyl-4-hydroxy)thiocinnamide) Thiocinnamide Cyano, di-t-butyl, hydroxy ~344 Kinase inhibitor; redox-sensitive
PD173074 Pyridopyrimidine Dimethoxyphenyl, urea ~494 FGFR inhibitor; enhanced solubility via urea moiety
Compound 2 () Propanamide Pyridin-3-yl, sulfonamido ~600 (estimated) Amide-based; polar sulfonamido group improves aqueous solubility
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide Isoindolinone, sulfamoyl 493.53 High molecular weight; sulfamoyl enhances binding to sulfhydryl enzymes

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility
  • The 2,3-dimethoxyphenyl group in the target compound increases lipophilicity compared to analogues like Compound 2 (), which contains a polar sulfonamido group .
  • Tyrphostin AG879’s t-butyl and hydroxy groups balance lipophilicity and solubility, whereas the target compound’s cyano group may reduce metabolic stability .

Challenges and Limitations

  • Solubility : The dimethoxyphenyl group may limit aqueous solubility, necessitating formulation adjustments compared to sulfonamido-containing analogues .
  • Selectivity : Without specific activity data, the compound’s off-target effects remain unclear, unlike PD173074’s well-documented FGFR specificity .

Q & A

Q. Basic

  • 1H-NMR : Expect peaks for methoxy groups (δ 3.8–4.0 ppm), pyridinyl protons (δ 7.2–8.5 ppm), and benzylic protons (δ 4.2–4.3 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ ≈ m/z 380–400 range) and assess purity (>95%) .
  • HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .

What strategies are recommended for resolving contradictory bioactivity data across different assay platforms?

Q. Advanced

  • Orthogonal validation : Compare results from enzyme inhibition assays (e.g., kinase activity) with cell-based viability assays. For example, if IC50 values conflict, perform surface plasmon resonance (SPR) to measure direct binding kinetics .
  • Assay optimization : Adjust buffer pH, ionic strength, or ATP concentrations (for kinase assays) to minimize false negatives .

Which in vitro models are suitable for preliminary evaluation of its biological activity?

Q. Basic

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC50 values.
  • Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., erlotinib for EGFR inhibition) .

How should researchers approach structure-activity relationship (SAR) studies to enhance target selectivity?

Q. Advanced

  • Systematic modifications :
    • Replace the cyano group with halogens to assess steric/electronic effects.
    • Vary methoxy substituents on the phenyl ring to optimize hydrophobic interactions.
  • Assay panels : Test derivatives against off-target kinases (e.g., PDGFR, FGFR) to identify selectivity windows .

What methodologies are effective in determining the compound's stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., demethylated or oxidized derivatives) .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LCMS .

How can molecular docking simulations be integrated with experimental data to hypothesize its mechanism?

Q. Advanced

  • Docking : Use software (e.g., AutoDock Vina) to model interactions with ATP-binding pockets of target kinases. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • Mutagenesis validation : Engineer kinase mutants (e.g., T790M EGFR) to test predicted binding modes experimentally .

What analytical techniques are critical for assessing purity (>95%) in complex reaction mixtures?

Q. Basic

  • LCMS : Detect trace impurities (e.g., unreacted starting materials) with high sensitivity.
  • Preparative HPLC : Isolate pure fractions using gradients optimized for polar intermediates .

What experimental designs are appropriate for evaluating synergistic effects with existing therapeutics?

Q. Advanced

  • Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell lines. Test fixed-ratio combinations (e.g., 1:1, 1:2) with cisplatin or paclitaxel .
  • In vivo xenografts : Administer subtherapeutic doses of the compound + standard chemotherapy to assess tumor regression .

How can researchers address solubility challenges in pharmacological testing?

Q. Advanced

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations for in vitro assays.
  • Prodrug strategies : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility for in vivo studies .

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